N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, also known as DMOTB, is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and characteristics.
Wirkmechanismus
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide works by binding to the active site of specific proteins and enzymes, inhibiting their activity and function. This property makes it a useful tool for studying the role of these proteins and enzymes in various biological processes.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in the body, including the inhibition of specific enzymes and the modulation of certain signaling pathways. These effects have been studied in various biological systems, including cancer cells, neuronal cells, and cardiovascular tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing for the study of their function and activity in various biological processes. However, one limitation of using N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is its potential toxicity at high concentrations, which can affect the accuracy and reliability of the results obtained from lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide in scientific research, including the development of new analogs and derivatives with improved properties and characteristics, the identification of new targets for N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide binding, and the exploration of its potential therapeutic applications in various diseases and conditions.
In conclusion, N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique properties and characteristics make it a useful tool for studying the function and activity of specific proteins and enzymes in various biological processes. While there are limitations to its use in lab experiments, there are several future directions for its continued development and exploration in scientific research.
Synthesemethoden
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylaniline with 2-aminophenol followed by the condensation of the resulting product with 3,4,5-trimethoxybenzoyl chloride. The final product is then purified using column chromatography to obtain pure N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been used in various scientific research studies due to its ability to selectively bind to specific proteins and enzymes in the body. This property makes it a useful tool for studying the function and activity of these proteins and enzymes in various biological processes.
Eigenschaften
Molekularformel |
C25H24N2O5 |
---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H24N2O5/c1-14-8-15(2)10-17(9-14)25-27-19-13-18(6-7-20(19)32-25)26-24(28)16-11-21(29-3)23(31-5)22(12-16)30-4/h6-13H,1-5H3,(H,26,28) |
InChI-Schlüssel |
BPHPZDFPMJYEGY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.